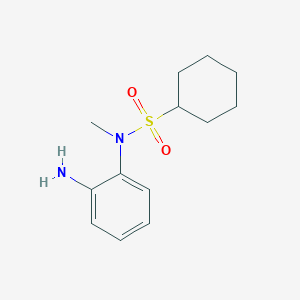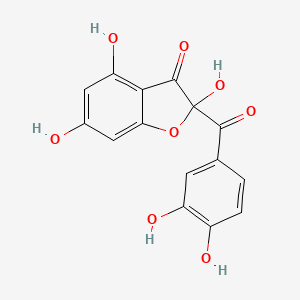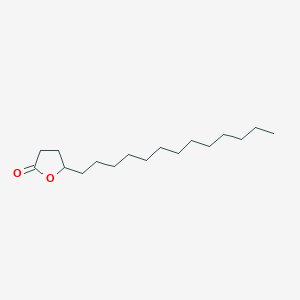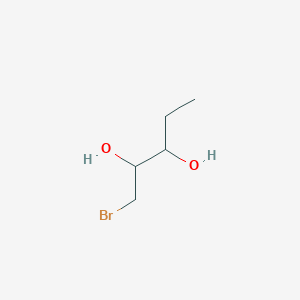
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the family of cyclohexane-1,3-diones. This compound is characterized by a cyclohexane ring with two methyl groups at the 5th position and a pyrazin-2-yl group at the 2nd position. It is a versatile compound with significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione typically involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with pyrazine derivatives. One common method is the condensation reaction between dimedone and pyrazine-2-carboxaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical reactions. The pyrazin-2-yl group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A precursor in the synthesis of 5,5-Dimethyl-2-(pyrazin-2-yl)cyclohexane-1,3-dione.
2-(Pyrazin-2-yl)cyclohexane-1,3-dione: Similar structure but lacks the dimethyl groups at the 5th position.
Uniqueness
This compound is unique due to the presence of both the dimethyl groups and the pyrazin-2-yl group, which confer distinct chemical properties and biological activities. This combination enhances its stability and reactivity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
111087-54-8 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-pyrazin-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)5-9(15)11(10(16)6-12)8-7-13-3-4-14-8/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
PUJSWKDHJXBUGF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)C2=NC=CN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




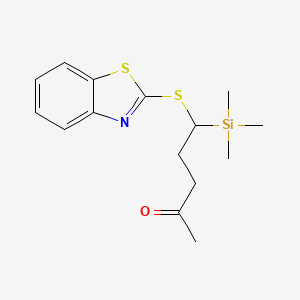
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
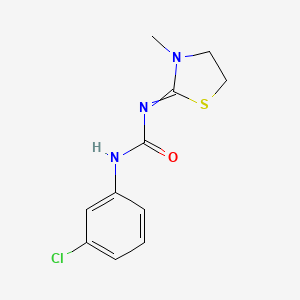
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
